3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
Overview
Description
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a chemical compound that belongs to the class of pyrimidinyl carboxy compounds and benzoic acid herbicides. It is known for its selective, systemic action, primarily used as a post-emergence herbicide for controlling grasses, sedges, and broad-leaved weeds in paddy rice and other crops .
Mechanism of Action
Target of Action
The primary target of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It works by inhibiting the activity of AHAS, thereby disrupting the synthesis of branched-chain amino acids . This disruption leads to a halt in protein synthesis, which in turn inhibits plant growth and eventually leads to the death of the plant .
Biochemical Pathways
The inhibition of AHAS by bispyribac affects the biosynthesis pathway of the branched-chain amino acids leucine, isoleucine, and valine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these amino acids, causing a halt in protein synthesis and plant growth .
Pharmacokinetics
Bispyribac is highly soluble in water and non-volatile .
Result of Action
The result of bispyribac’s action is the inhibition of plant growth, leading to the death of the plant . It is used as a post-emergence herbicide for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops/situations .
Biochemical Analysis
Biochemical Properties
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of plant amino acid synthesis. By inhibiting AHAS, this compound disrupts the production of essential amino acids, leading to the death of the target weeds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plants, it inhibits cell division and growth by disrupting amino acid synthesis . This inhibition affects cell signaling pathways and gene expression related to growth and development. In non-target organisms, such as animals, the compound’s impact on cellular metabolism and gene expression is less pronounced but still warrants investigation to understand any potential adverse effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of AHAS/ALS. The compound binds to the enzyme’s active site, preventing the catalysis of the reaction that leads to the synthesis of branched-chain amino acids . This binding interaction is highly specific, making the compound effective at low concentrations. Additionally, the inhibition of AHAS/ALS leads to a cascade of downstream effects, including the accumulation of toxic intermediates and the depletion of essential amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that the compound can persist in the environment, leading to prolonged effects on plant growth and development. In vitro studies have demonstrated that the compound’s inhibitory effects on AHAS/ALS can be sustained over extended periods, leading to lasting impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on non-target organisms . At higher doses, it can cause toxic effects, including disruptions in metabolic processes and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration . These findings highlight the importance of careful dosage management in agricultural applications to minimize adverse effects on non-target species.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid synthesis. It interacts with AHAS/ALS, leading to the inhibition of branched-chain amino acid production . This interaction affects metabolic flux and can lead to the accumulation of intermediates that are toxic to plants . The compound’s metabolism in non-target organisms is less well understood, but it is likely to involve similar pathways given the conserved nature of amino acid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and leaves, where it is translocated to the site of action . The compound’s high solubility in water facilitates its movement within plant tissues . In non-target organisms, the compound’s distribution is influenced by factors such as solubility, binding to transport proteins, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where AHAS/ALS is located . This localization is critical for the compound’s activity, as it ensures that the inhibitor is in close proximity to its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl benzoic acids.
Scientific Research Applications
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed as a herbicide in agricultural practices to control weed growth.
Comparison with Similar Compounds
Similar Compounds
Bispyribac: Another pyrimidinyl carboxy compound with similar herbicidal properties.
Pyrithiobac: A compound with a similar mode of action but different structural features.
Uniqueness
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is unique due to its specific structural configuration, which allows for selective inhibition of the AHAS enzyme. This selectivity makes it highly effective against a broad spectrum of weeds while minimizing damage to crops .
Properties
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-4-8(6-9)12(16)17/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDBWHZCPMFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371209 | |
Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-58-5 | |
Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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